molecular formula C8H12O2 B13343882 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one

4-(2-Methylpropylidene)dihydrofuran-3(2H)-one

Cat. No.: B13343882
M. Wt: 140.18 g/mol
InChI Key: GDLRRGUAFXEVPG-XVNBXDOJSA-N
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Description

4-(2-Methylpropylidene)dihydrofuran-3(2H)-one is an organic compound with a unique structure that includes a dihydrofuran ring and a methylpropylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methyl-2-butenal. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropylidene)dihydrofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylpropylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted dihydrofuran derivatives.

Scientific Research Applications

4-(2-Methylpropylidene)dihydrofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism by which 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s reactivity is influenced by the presence of the dihydrofuran ring and the methylpropylidene group, which can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpropylidene)dihydrofuran-2(3H)-one
  • 4-(2-Methylpropylidene)dihydrofuran-3(2H)-one derivatives
  • Dihydrofuran analogs

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(4E)-4-(2-methylpropylidene)oxolan-3-one

InChI

InChI=1S/C8H12O2/c1-6(2)3-7-4-10-5-8(7)9/h3,6H,4-5H2,1-2H3/b7-3+

InChI Key

GDLRRGUAFXEVPG-XVNBXDOJSA-N

Isomeric SMILES

CC(C)/C=C/1\COCC1=O

Canonical SMILES

CC(C)C=C1COCC1=O

Origin of Product

United States

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